N-[4-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
CAS No.:
Cat. No.: VC16334780
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O3 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
| Standard InChI | InChI=1S/C22H22N4O3/c1-14(27)23-16-7-9-17(10-8-16)24-21(28)15-6-11-18-19(13-15)25-20-5-3-2-4-12-26(20)22(18)29/h6-11,13H,2-5,12H2,1H3,(H,23,27)(H,24,28) |
| Standard InChI Key | AWBORJRRHORKBU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3 |
Introduction
N-[4-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound characterized by its heterocyclic quinazoline core fused with an azepine ring. This structure is further functionalized with an acetylamino group and a carboxamide moiety. Compounds of this nature are often explored for their pharmaceutical and biochemical applications due to their structural complexity and potential biological activity.
Synthesis Pathways
The synthesis of such complex heterocyclic compounds typically involves multi-step reactions:
-
Formation of the Quinazoline Core: The quinazoline nucleus can be synthesized via cyclization reactions involving anthranilic acid derivatives and carbonyl-containing compounds.
-
Azepine Ring Fusion: The azepine moiety is introduced by intramolecular cyclization or through reactions involving precursors like amino alcohols or dihalides.
-
Functionalization: The acetylamino group is added through acetylation reactions using acetic anhydride or acetyl chloride.
-
Final Coupling: The carboxamide group is introduced via amidation reactions with appropriate amines or acid derivatives.
Pharmacological Potential
Compounds containing quinazoline cores are well-documented for their pharmacological activities:
-
Anticancer Properties: Quinazoline derivatives are known to inhibit tyrosine kinases and other cancer-related enzymes.
-
Neurological Applications: Similar compounds have been explored as acetylcholinesterase inhibitors for Alzheimer’s disease treatment .
-
Antimicrobial Activity: Quinazoline-based heterocycles have shown efficacy against bacterial and fungal strains.
The incorporation of an azepine ring may enhance lipophilicity and bioavailability, making this compound a potential candidate for drug development.
Biological Activity
While specific biological data for this compound is unavailable in the provided sources, its structure suggests potential activity in the following areas:
-
Enzyme Inhibition: The presence of a quinazoline core often correlates with inhibition of enzymes like tyrosine kinases or acetylcholinesterase.
-
DNA Interaction: The planar heterocyclic system may intercalate into DNA strands, disrupting replication in cancer cells.
-
Receptor Binding: Functional groups like amides and ketones enhance hydrogen bonding interactions with biological targets.
Analytical Characterization
To confirm the structure and purity of N-[4-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines the chemical environment of hydrogen and carbon atoms |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns |
| IR Spectroscopy | Identifies functional groups (e.g., amide stretch at ~1650 cm⁻¹) |
| X-ray Crystallography | Provides detailed three-dimensional structural information |
Research Implications
This compound represents a promising scaffold for medicinal chemistry due to its structural diversity:
-
Drug Design: The quinazoline core fused with azepine offers opportunities for designing kinase inhibitors or CNS-active drugs.
-
Synthetic Modifications: Functional groups can be modified to enhance solubility or target specificity.
-
Biological Testing: Further studies are required to evaluate its pharmacokinetics and pharmacodynamics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume